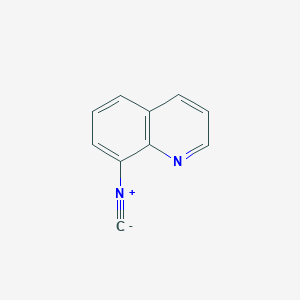

8-Isocyanoquinoline

Beschreibung

8-Isocyanoquinoline is a heterocyclic compound featuring a quinoline backbone substituted with an isocyano (-NC) group at the 8-position. Quinoline derivatives are renowned for their bioactivity, catalytic roles, and utility in synthesizing nitrogen-containing heterocycles . The isocyano group enhances reactivity in multicomponent reactions, such as palladium-catalyzed carboxamidation and sulfonylation, enabling the construction of complex amides and sulfonamides . This compound is particularly valuable in medicinal chemistry and materials science due to its dual functionality (quinoline’s aromaticity and isocyanide’s electrophilicity).

Eigenschaften

CAS-Nummer |

3101-17-5 |

|---|---|

Molekularformel |

C10H6N2 |

Molekulargewicht |

154.17 g/mol |

IUPAC-Name |

8-isocyanoquinoline |

InChI |

InChI=1S/C10H6N2/c1-11-9-6-2-4-8-5-3-7-12-10(8)9/h2-7H |

InChI-Schlüssel |

NTWBPKGWDVJVTD-UHFFFAOYSA-N |

Kanonische SMILES |

[C-]#[N+]C1=CC=CC2=C1N=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-Isocyanoquinoline can be achieved through several methods. One common approach involves the reaction of 8-aminoquinoline with phosgene or triphosgene to form the corresponding isocyanate, which is then converted to the isocyano derivative . Another method involves the use of 8-chloroquinoline, which undergoes a nucleophilic substitution reaction with potassium cyanate to yield 8-Isocyanoquinoline .

Industrial Production Methods: Industrial production of 8-Isocyanoquinoline typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 8-Isocyanoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-8-carboxylic acid under specific conditions.

Reduction: Reduction of 8-Isocyanoquinoline can yield 8-aminoquinoline.

Substitution: The isocyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the isocyano group under mild conditions.

Major Products Formed:

Oxidation: Quinoline-8-carboxylic acid.

Reduction: 8-Aminoquinoline.

Substitution: Various substituted quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

8-Isocyanoquinoline has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 8-Isocyanoquinoline involves its interaction with specific molecular targets and pathways. The isocyano group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity . This interaction can affect various cellular processes, including signal transduction, gene expression, and metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Comparison

The table below compares 8-Isocyanoquinoline with key analogs:

Biologische Aktivität

8-Isocyanoquinoline is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological properties of 8-Isocyanoquinoline, highlighting its potential as an antimicrobial, anticancer, and antiviral agent, along with relevant case studies and research findings.

8-Isocyanoquinoline belongs to the class of isocyanide compounds, characterized by the presence of an isocyanate functional group (-N=C=O) attached to a quinoline ring. This structural configuration contributes to its unique biological properties.

Antimicrobial Activity

Research indicates that 8-Isocyanoquinoline exhibits significant antimicrobial properties. A study highlighted the compound's effectiveness against various bacterial strains, with derivatives showing higher inhibition rates compared to standard antibiotics. For instance, certain derivatives demonstrated inhibition zones against Staphylococcus aureus with ratios of 0.25 and 0.18 for specific substitutions on the quinoline ring .

Anticancer Activity

The anticancer potential of 8-Isocyanoquinoline has been extensively studied. A series of synthesized derivatives were tested against several cancer cell lines, including HeLa, MCF-7, and A549. Notably, some compounds exhibited IC50 values significantly lower than those of established chemotherapeutics like cisplatin, indicating a promising selectivity towards cancer cells over normal fibroblasts .

| Compound | Cell Line | IC50 (mM) | Comparison to Cisplatin |

|---|---|---|---|

| 8-Isocyanoquinoline Derivative A | HeLa | 4.12 | More potent |

| 8-Isocyanoquinoline Derivative B | MCF-7 | 22.7 | Comparable |

| 8-Isocyanoquinoline Derivative C | A549 | 10.30 | More potent |

Antiviral Activity

The antiviral efficacy of 8-Isocyanoquinoline has also been explored, particularly in relation to viral infections such as H5N1 and COVID-19. Certain derivatives demonstrated up to 91.2% inhibition of viral growth with low cytotoxicity, suggesting a favorable therapeutic window for further development . The mechanism appears to involve enhanced lipophilicity and electron-withdrawing substituents that improve antiviral activity.

Case Studies

- Antimicrobial Efficacy Against Mycobacteria : A study evaluated the activity of several 8-hydroxyquinoline derivatives against mycobacterial strains, revealing that some compounds exhibited comparable or superior activity to isoniazid . The research emphasized the correlation between lipophilicity and biological activity.

- Cytotoxicity Studies : In vitro cytotoxicity assessments against a panel of cancer cell lines showed that specific derivatives not only inhibited cell proliferation but also displayed selectivity towards cancer cells compared to normal cells .

- Antiviral Potential : Recent investigations into the antiviral properties of 8-Isocyanoquinoline derivatives have shown promising results against RNA viruses, indicating potential applications in treating viral infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.